

Analysis of 4-Pyridineethanesulfonic Acid: A Guide to Crystal Structure Determination

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Compound of Interest

Compound Name: 4-Pyridineethanesulfonic acid

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For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: This technical document addresses the topic of the crystal structure analysis of **4-Pyridineethanesulfonic acid**. Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that the specific single-crystal X-ray diffraction data for **4-Pyridineethanesulfonic acid** is not publicly available at this time. Consequently, this guide will provide general information about the compound and focus on the established experimental protocols and workflows for determining the crystal structure of a small organic molecule of this nature.

Compound Overview: 4-Pyridineethanesulfonic Acid

4-Pyridineethanesulfonic acid, with the chemical formula $C_7H_9NO_3S$, is a sulfonic acid derivative of pyridine.^[1] Its molecular weight is approximately 187.22 g/mol.^[2] The compound is also known by other names, including 2-(4-Pyridyl)ethanesulfonic acid.^[1] While its specific biological roles and signaling pathways are not extensively detailed in the available literature, it has been mentioned as a substrate for alkanesulfonate monooxygenase from *Escherichia coli* and used in the preparation of other chemical reagents.^[3]

Hypothetical Experimental Protocol for Crystal Structure Determination

The following section outlines a detailed, standard methodology that would be employed for the single-crystal X-ray diffraction analysis of **4-Pyridineethanesulfonic acid**.

2.1. Synthesis and Purification

A common synthetic route for analogous compounds involves the reaction of a suitable pyridine derivative with a sulfonating agent. A potential synthesis for **4-Pyridineethanesulfonic acid** could involve the radical addition of sodium bisulfite to 4-vinylpyridine. The resulting crude product would then be purified, typically by recrystallization from a suitable solvent system to achieve high purity, which is a prerequisite for growing high-quality single crystals.

2.2. Crystallization

Growing single crystals suitable for X-ray diffraction is a critical and often empirical step. For a small organic molecule like **4-Pyridineethanesulfonic acid**, several techniques would be explored:

- **Slow Evaporation:** A saturated solution of the purified compound in a suitable solvent (e.g., water, ethanol, or a mixture) is prepared and left undisturbed in a loosely covered container. The slow evaporation of the solvent increases the solute concentration, leading to the formation of crystals.
- **Vapor Diffusion:** A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger container with a more volatile "anti-solvent" in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
- **Solvent Layering:** A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals may form at the interface of the two solvents as they slowly mix.

2.3. Single-Crystal X-ray Diffraction Data Collection

A suitable single crystal (typically 0.1-0.3 mm in size) is selected, mounted on a goniometer head, and placed on a single-crystal X-ray diffractometer.^[4] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

The data collection process involves:

- An X-ray source, typically using Mo K α or Cu K α radiation, generates a monochromatic X-ray beam.^[5]
- The crystal is rotated through a series of angles, and at each orientation, the diffraction pattern of the X-rays is recorded by a detector.^{[6][7]}
- The collected diffraction data (a series of images) contains information about the intensities and positions of the diffracted X-ray beams.

2.4. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell parameters, crystal system, and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecule.

The final step is the refinement of the structural model against the experimental diffraction data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors, resulting in an accurate and detailed three-dimensional structure of the molecule.

Data Presentation

As no experimental crystal structure data for **4-Pyridineethanesulfonic acid** has been published, the following tables are presented as templates for the type of quantitative data that would be generated from a successful crystal structure analysis.

Table 1: Hypothetical Crystal Data and Structure Refinement for **4-Pyridineethanesulfonic Acid**

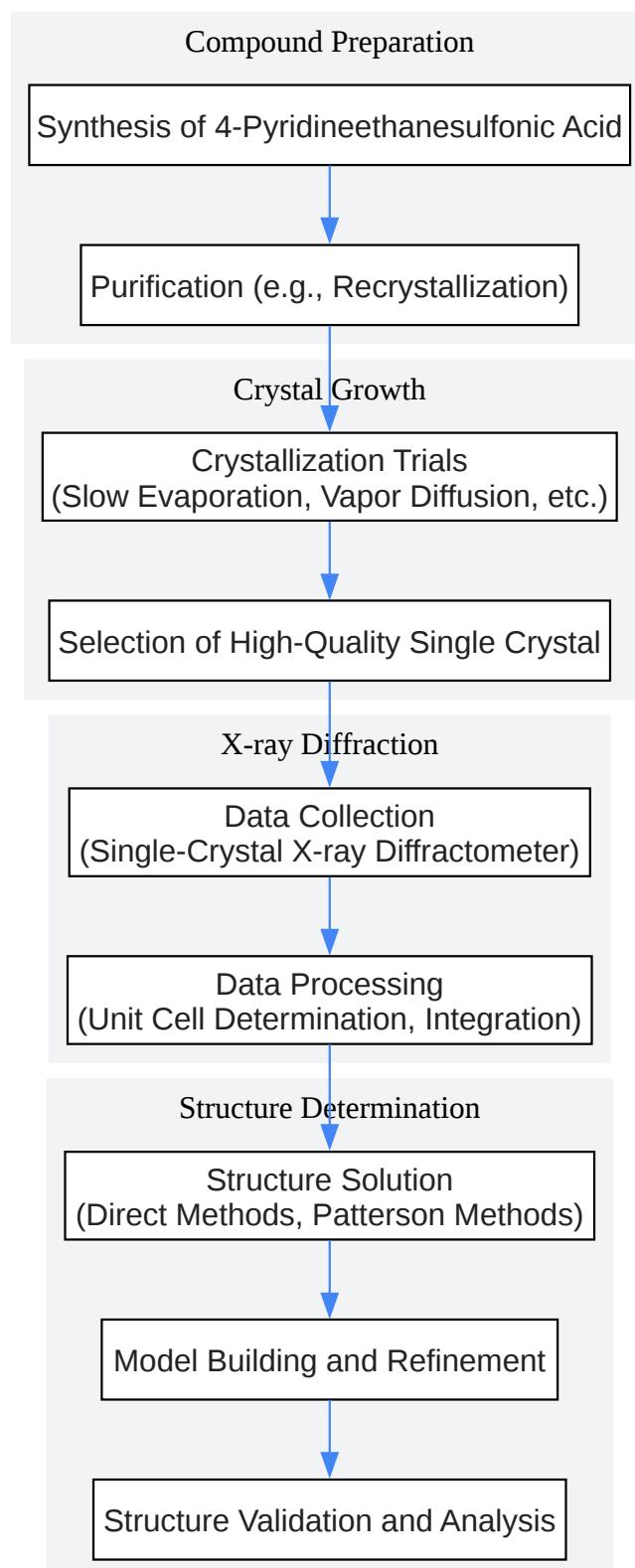
Parameter	Value (Example)
Empirical formula	C ₇ H ₉ NO ₃ S
Formula weight	187.22
Temperature	100(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = X.XXXX Å, α = 90°
	b = Y.YYYY Å, β = XX.XXX°
	c = Z.ZZZZ Å, γ = 90°
Volume	VVVV.V Å ³
Z (molecules per unit cell)	4
Density (calculated)	X.XXX Mg/m ³
Absorption coefficient	X.XXX mm ⁻¹
F(000)	XXX
Crystal size	0.XX x 0.XX x 0.XX mm
Theta range for data collection	X.XX to XX.XX°
Reflections collected	XXXXX
Independent reflections	YYYYY [R(int) = 0.XXXX]
Goodness-of-fit on F ²	X.XXX
Final R indices [I>2sigma(I)]	R ₁ = 0.XXXX, wR ₂ = 0.YYYY
R indices (all data)	R ₁ = 0.XXXX, wR ₂ = 0.YYYY
Largest diff. peak and hole	X.XXX and -Y.YYY e.Å ⁻³

Table 2: Hypothetical Selected Bond Lengths and Angles for **4-Pyridineethanesulfonic Acid**

Bond/Angle	Length (Å) / Angle (°)
S1 - O1	X.XXX(X)
S1 - O2	Y.YYY(Y)
S1 - O3	Z.ZZZ(Z)
S1 - C1	A.AAA(A)
C7 - N1	B.BBB(B)
O1 - S1 - O2	XXX.X(X)
O1 - S1 - C1	YYY.Y(Y)
N1 - C7 - C6	ZZZ.Z(Z)

Mandatory Visualizations

As no specific signaling pathways involving **4-Pyridineethanesulfonic acid** have been detailed in the literature, a diagram for such a pathway cannot be generated. However, the general experimental workflow for crystal structure analysis is presented below.



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Caption: Experimental workflow for single-crystal X-ray diffraction analysis.

Disclaimer: The experimental protocols and data tables presented herein are hypothetical and serve as a guide to the standard procedures for small molecule crystal structure determination. They do not represent actual experimental data for **4-Pyridineethanesulfonic acid**.

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